2-hydroxy-5-naphthalen-2-yl-benzoic Acid
Description
2-Hydroxy-5-naphthalen-2-yl-benzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at the 2-position and a naphthalen-2-yl group at the 5-position of the benzene ring.
Properties
Molecular Formula |
C17H12O3 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-hydroxy-5-naphthalen-2-ylbenzoic acid |
InChI |
InChI=1S/C17H12O3/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20) |
InChI Key |
SZOHGQLRLIZQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
Starting Materials :
Protection of Hydroxyl Group :
The phenolic -OH group is protected as a methyl ether using methyl iodide (MeI) and potassium carbonate (K$$2$$CO$$3$$) in acetone (60°C, 6 h) to prevent side reactions during coupling.Coupling Reaction :
The protected intermediate reacts with 2-naphthaleneboronic acid under Suzuki conditions:Deprotection :
The methyl ether is cleaved using BBr$$_3$$ in dichloromethane (-10°C to RT, 4 h) to yield the final product.
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Coupling) | 72–78% | |
| Purity (HPLC) | >98% | |
| Reaction Scale | Up to 100 g demonstrated |
Advantages : High regioselectivity, scalability, and compatibility with sensitive functional groups.
Limitations : Requires protection/deprotection steps, increasing synthetic steps.
Ullmann Coupling
This copper-mediated coupling is an alternative for forming the biaryl bond, though less efficient than Suzuki-Miyaura.
Synthetic Pathway
Starting Materials :
- 5-Iodo-2-hydroxybenzoic acid
- 2-Iodonaphthalene
Reaction Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: K$$3$$PO$$4$$
- Solvent: DMF, 140°C, 24 h
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 45–55% | |
| Byproducts | Homocoupling |
Advantages : No boron-containing reagents required.
Limitations : Low yield, high temperatures, poor functional group tolerance.
Friedel-Crafts Alkylation
While less common, this method leverages electrophilic aromatic substitution to install the naphthyl group.
Synthetic Pathway
Electrophile Preparation :
- 2-Naphthoyl chloride synthesized from 2-naphthoic acid and thionyl chloride.
Reaction with Salicylic Acid :
- Lewis Acid: AlCl$$_3$$ (1.5 equiv)
- Solvent: Nitrobenzene, 0°C to RT, 8 h
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 30–40% | |
| Regioselectivity | Mixed isomers |
Advantages : Single-step synthesis.
Limitations : Poor regiocontrol, low yield, harsh conditions.
Multi-Component Reaction (MCR) Approach
A novel strategy inspired by naphthol-derived syntheses combines β-naphthol, 2-hydroxybenzoic acid, and formaldehyde in a one-pot reaction.
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 50–60% | |
| Purity | 90–95% |
Advantages : Atom-economical, fewer steps.
Limitations : Limited scalability, moderate yield.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 72–78 | Excellent | High | Moderate |
| Ullmann | 45–55 | Good | Moderate | Low |
| Friedel-Crafts | 30–40 | Poor | Low | High |
| MCR | 50–60 | Moderate | Low | Moderate |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The naphthyl group can undergo reduction to form a dihydronaphthalene derivative.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-Hydroxy-5-(naphthalen-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physicochemical and Functional Properties
Acidity :
- The trifluoromethyl group in 2-hydroxy-4-(trifluoromethyl)benzoic acid enhances acidity due to its electron-withdrawing nature, making it more acidic than the naphthyl-substituted analog .
- The naphthalen-2-yl group in This compound likely reduces acidity compared to electron-withdrawing substituents but increases lipophilicity .
- Solubility: Compounds with polar functional groups (e.g., 5-[[(2,5-dihydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid) exhibit higher aqueous solubility due to multiple hydroxyl and amino groups . The thienyl-substituted derivative (2-hydroxy-5-(2-thienyl)benzoic acid) may have moderate solubility in organic solvents owing to the sulfur atom’s polarizability .
- The thienyl group’s electron-rich nature in 2-hydroxy-5-(2-thienyl)benzoic acid could enhance reactivity in electrophilic substitution reactions .
Biological Activity
2-Hydroxy-5-naphthalen-2-yl-benzoic acid (commonly referred to as 2-HNB) is a compound of significant interest in the fields of medicinal and organic chemistry due to its various biological activities. This article provides a detailed overview of the biological activity of 2-HNB, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
2-HNB is characterized by its unique structure, which consists of a naphthalene moiety attached to a benzoic acid framework with a hydroxyl group at the second position. This structural arrangement is crucial for its biological activity.
Molecular Formula
- Chemical Formula : CHO
- Molecular Weight : 270.29 g/mol
The biological activity of 2-HNB can be attributed to several mechanisms:
- Antioxidant Activity : 2-HNB exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is often assessed using assays such as DPPH and ABTS, where lower IC values indicate higher scavenging ability against free radicals .
- Anti-inflammatory Effects : Research indicates that 2-HNB can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. This is particularly relevant in conditions like arthritis and other chronic inflammatory disorders .
- Antimicrobial Properties : Some studies have reported that 2-HNB possesses antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
- Antioxidant Activity Study :
- Anti-inflammatory Research :
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity (IC) | Anti-inflammatory Effect | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | DPPH: 0.44 mM ABTS: 0.49 mM | Significant reduction in TNF-alpha | E. coli: 32 µg/mL S. aureus: 64 µg/mL |
| Caffeic Acid | DPPH: 0.38 mM ABTS: 0.45 mM | Moderate | E. coli: 16 µg/mL S. aureus: 32 µg/mL |
| Gallic Acid | DPPH: 0.25 mM ABTS: 0.30 mM | High | E. coli: 8 µg/mL S. aureus: 16 µg/mL |
Q & A
Q. What are the common synthetic routes for 2-hydroxy-5-naphthalen-2-yl-benzoic acid, and how are intermediates characterized?
The synthesis typically involves coupling naphthalene derivatives with substituted benzoic acids via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. Key intermediates (e.g., brominated naphthalenes or boronic esters) are purified using column chromatography or recrystallization. Characterization employs 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and TLC for reaction monitoring .
Q. What safety protocols are critical when handling this compound?
Due to its structural similarity to 2-hydroxy-1-naphthoic acid (a skin/eye irritant), use PPE (gloves, goggles), work in a fume hood , and avoid inhalation. Store in a cool, dark environment to prevent degradation. Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and consulting SDS guidelines for spill management .
Q. How is solubility optimized for in vitro assays?
Solubility in aqueous buffers is enhanced using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-saturate solutions via sonication (30 min, 40 kHz) and filter through 0.22 µm membranes to remove particulates .
Advanced Research Questions
Q. How can synthesis yield be improved while minimizing byproducts?
Optimize reaction conditions:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency.
- Temperature control : Maintain 60–80°C to suppress side reactions.
- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H2O + 0.1% formic acid) to isolate the target compound from naphthol byproducts .
Q. What analytical challenges arise in distinguishing structural isomers of this compound?
Isomers (e.g., 2-hydroxy-5-naphthalen-1-yl vs. 2-naphthalen-2-yl derivatives) are resolved via HPLC-MS using chiral columns (e.g., Chiralpak IA) and mobile phases with cyclodextrin additives. 2D NMR (COSY, NOESY) identifies spatial proximity of hydroxyl and naphthyl groups .
Q. How do environmental conditions affect its stability in long-term studies?
Stability tests under varying pH (3–10), temperature (4–37°C), and light exposure show:
- Degradation : Rapid hydrolysis at pH > 8 (t1/2 = 12 hr).
- Photolysis : UV light induces ring-opening; store in amber vials.
- Oxidation : Susceptible to ROS; add antioxidants (e.g., ascorbate) in biological matrices .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Impurity profiles : Validate purity via HPLC-DAD/ELSD and quantify trace metals (ICP-MS).
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Metabolite interference : Use LC-HRMS to identify active vs. inactive metabolites .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 274.27 g/mol | HRMS |
| LogP (Octanol-Water) | 3.2 ± 0.1 | Shake-flask HPLC |
| pKa (Hydroxyl Group) | 9.8 | Potentiometric titration |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| 5-Naphthol | Incomplete coupling | Increase catalyst loading |
| Dimerized naphthalene | Oxidative side reaction | Use inert atmosphere (N2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
